molecular formula C21H22N4O6 B1591482 Z-Gly-Pro-PNA CAS No. 65022-15-3

Z-Gly-Pro-PNA

Cat. No.: B1591482
CAS No.: 65022-15-3
M. Wt: 426.4 g/mol
InChI Key: UTXSFKPOIVELPQ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Z-Gly-Pro-PNA plays a crucial role in biochemical reactions, primarily as a substrate for prolyl endopeptidase. This enzyme catalyzes the hydrolysis of peptide bonds at the carboxyl side of proline residues. The interaction between this compound and prolyl endopeptidase involves the cleavage of the peptide bond, resulting in the release of p-nitroanilide. This reaction can be monitored by measuring the absorbance at 405 nm, providing a quantitative measure of enzyme activity . Additionally, this compound interacts with other proteases, such as dipeptidyl peptidase IV, which also cleaves the compound to release p-nitroanilide .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for enzymes involved in proteolysis. The cleavage of this compound by prolyl endopeptidase and other proteases can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the activity of prolyl endopeptidase is associated with the regulation of neuropeptides and peptide hormones, which play critical roles in cell signaling and communication . By modulating the activity of these enzymes, this compound can indirectly affect cellular functions and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with prolyl endopeptidase and other proteases. Upon binding to the active site of the enzyme, this compound undergoes hydrolysis, resulting in the cleavage of the peptide bond and the release of p-nitroanilide. This process is facilitated by the catalytic triad of the enzyme, which includes serine, histidine, and aspartate residues. The binding interactions between this compound and the enzyme’s active site are crucial for the specificity and efficiency of the reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at -20°C, with a shelf life of up to four years . Its stability can be influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term studies have shown that this compound can maintain its activity over extended periods, making it a reliable substrate for enzymatic assays .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound is effectively cleaved by prolyl endopeptidase and other proteases, resulting in the release of p-nitroanilide. At higher doses, the compound may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular functions. Studies have shown that the threshold for these effects can vary depending on the specific enzyme and the physiological conditions of the animal model .

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolysis and peptide degradation. The compound is primarily metabolized by prolyl endopeptidase, which cleaves the peptide bond to release p-nitroanilide. This reaction is part of the broader process of protein and peptide turnover, which is essential for maintaining cellular homeostasis. Additionally, this compound can interact with other enzymes, such as dipeptidyl peptidase IV, which further contributes to its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, this compound may be transported into lysosomes, where it can be cleaved by lysosomal proteases. The distribution of this compound within cells can influence its activity and the overall efficiency of enzymatic assays .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, this compound may be targeted to the cytoplasm, where it interacts with cytosolic proteases, or to the lysosomes, where it is cleaved by lysosomal enzymes. The localization of this compound can impact its activity and function, as well as the overall outcome of biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Pro-pNA involves the coupling of N-carbobenzoxy-glycine with L-proline, followed by the attachment of p-nitroaniline. The reaction typically proceeds under mild conditions using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification systems to ensure high yield and purity. The compound is typically stored at low temperatures to maintain stability .

Scientific Research Applications

Enzyme Activity Assays

Z-Gly-Pro-pNA is primarily utilized as a chromogenic substrate for measuring the activity of prolyl endopeptidases. Upon enzymatic cleavage, it releases p-nitroaniline, which can be quantitatively measured through spectrophotometry. This property makes it valuable in enzyme kinetics studies.

Table 1: Enzyme Kinetics with this compound

Enzyme Sourcekcat_{cat} (s1^{-1})Km_m (μM)Reference
Prolyl Oligopeptidase from P. furiosus5050.81
Lamb Brain PEPVariesVaries
Bacterial PEPVariesVaries

Drug Development

In pharmaceutical research, this compound aids in the identification of potential drug targets by providing insights into enzyme interactions. Its ability to help characterize the specificity and kinetics of PEPs can lead to the development of novel inhibitors that may have therapeutic applications.

Case Study: Prolyl Endopeptidase Inhibitors
A study evaluated several compounds for their inhibitory effects on prolyl endopeptidase activity using this compound as a substrate. The results indicated that certain compounds exhibited IC50_{50} values ranging from 26 to 63 µM, demonstrating significant inhibitory potential against PEPs involved in various diseases like cancer and diabetes .

Biochemical Research

This compound is instrumental in studying biochemical pathways and mechanisms of action for various enzymes. Researchers utilize this compound to explore the roles of PEPs in physiological processes, including peptide maturation and degradation.

Table 2: Research Studies Utilizing this compound

Study FocusFindingsReference
Gluten DegradationIdentified microbial enzymes that reduce gluten immunogenicity using this compound
Mechanistic StudiesInvestigated the solvent isotope effect on PEP kinetics with this compound
Mass Spectrometry ApplicationsUsed this compound to detect hydrolyzed gluten in beer

Diagnostic Applications

This compound has potential uses in diagnostic tests, particularly for identifying enzyme deficiencies or abnormalities in metabolic pathways. Its specificity allows for accurate detection of enzyme activity levels, aiding in disease diagnosis.

Case Study: Diagnostic Testing for Enzyme Deficiencies
Research demonstrated that this compound could effectively detect deficiencies in prolyl endopeptidase activity, which is crucial for diagnosing certain metabolic disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Gly-Pro-pNA is unique due to its high specificity for prolyl endopeptidase and its ability to release a detectable chromophore upon cleavage. This makes it an ideal substrate for studying enzyme kinetics and for use in diagnostic assays .

Biological Activity

Z-Gly-Pro-pNA (Z-Gly-Pro-p-nitroanilide) is a synthetic substrate primarily used to study the activity of prolyl endopeptidases (PEPs), which are enzymes that cleave peptide bonds following proline residues. This compound's biological activity is significant in various fields, including food science, medicine, and biochemistry.

This compound is characterized by its ability to release p-nitroanilide (pNA) upon enzymatic cleavage, which can be quantitatively measured. The enzymatic reaction can be summarized as follows:

Z Gly Pro pNAPEPZ Gly+pNA\text{Z Gly Pro pNA}\xrightarrow{\text{PEP}}\text{Z Gly}+\text{pNA}

This reaction is crucial for assessing the activity of prolyl endopeptidases, as the amount of pNA released correlates with enzyme activity.

Enzymatic Activity and Assays

The enzymatic activity of this compound has been extensively studied using various assay conditions. For example, in a study examining gluten-degrading enzymes, this compound was utilized to measure prolyl endopeptidase activity under varying concentrations (100–600 μM) and pH levels (2-12) . The optimal conditions for PEP activity were found to be at pH 8.0 and 30°C, indicating its potential application in food processing to reduce gluten immunogenicity.

Table 1: Summary of Enzymatic Assay Conditions for this compound

ParameterOptimal Value
Concentration100–600 μM
pH8.0
Temperature30°C

Role in Gluten Detoxification

This compound's primary application lies in gluten detoxification. Prolyl endopeptidases that utilize this substrate can hydrolyze gluten peptides that are resistant to mammalian digestion, potentially reducing the immunogenicity of gluten-containing foods for individuals with celiac disease . The ability of these enzymes to cleave proline-rich peptides makes them valuable in developing therapies and food products that are safer for celiac patients.

Case Studies

  • Microbial Enzyme Characterization : A study identified a microbial prolyl endopeptidase (PEP 2RA3) from Chryseobacterium taeanense that effectively hydrolyzed gluten peptides using this compound as a substrate. This enzyme demonstrated significant glutenase activity and was characterized through genomic analysis and proteomics .
  • COVID-19 Patient Studies : Research on plasma peptidase activities in hospitalized COVID-19 patients revealed alterations in enzyme activities linked to immune responses. This compound was used to measure dipeptidyl peptidase 4 (DPP4) activity, showing decreased levels in patients compared to healthy controls, indicating its potential role as a biomarker .

Properties

IUPAC Name

benzyl N-[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6/c26-19(13-22-21(28)31-14-15-5-2-1-3-6-15)24-12-4-7-18(24)20(27)23-16-8-10-17(11-9-16)25(29)30/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,22,28)(H,23,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXSFKPOIVELPQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585043
Record name N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65022-15-3
Record name N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Gly-Pro-PNA
Reactant of Route 2
Reactant of Route 2
Z-Gly-Pro-PNA
Reactant of Route 3
Reactant of Route 3
Z-Gly-Pro-PNA
Reactant of Route 4
Reactant of Route 4
Z-Gly-Pro-PNA
Reactant of Route 5
Reactant of Route 5
Z-Gly-Pro-PNA
Reactant of Route 6
Reactant of Route 6
Z-Gly-Pro-PNA
Customer
Q & A

Q1: What is the significance of the compound carbobenzoxy-glycyl-L-prolyl-p-nitroanilide (Z-Gly-Pro-pNA) in studying prolyl endopeptidase?

A1: this compound serves as a synthetic substrate for prolyl endopeptidase (PPE, EC 3.4.21.26) in enzymatic assays. [, , , , , ] Its cleavage at the Pro-pNA bond by PPE releases p-nitroaniline, a yellow chromophore that can be easily quantified spectrophotometrically. This allows researchers to measure PPE activity and study the enzyme's kinetics, inhibition, and substrate specificity.

Q2: How do different organisms utilize PPE, and how does this compound aid in understanding this?

A2: PPE is found in various organisms, including humans, bacteria, and fungi. While its exact physiological role is still under investigation, studies utilizing this compound suggest diverse functions. In humans, PPE is involved in the breakdown of biologically active peptides like bradykinin and substance P. [] In bacteria like Treponema denticola, PPE potentially contributes to the persistence of periodontal infections by processing host peptides. [] In Aspergillus niger, extracellular PPE exhibits potential for debittering protein hydrolysates used in food industries. [] Using this compound as a substrate allows researchers to compare PPE activity across different species and investigate its specific roles in various biological processes.

Q3: What insights can this compound provide about the inhibition of PPE?

A3: this compound helps identify and characterize PPE inhibitors, which are of interest for their potential therapeutic applications. For instance, propeptin, a cyclic peptide antibiotic isolated from Microbispora sp., competitively inhibits PPE's hydrolysis of this compound. [] This competitive inhibition suggests that propeptin binds to the active site of PPE, preventing this compound binding. In contrast, SNA-8073-B, an isotetracenone antibiotic from Streptomyces sp., demonstrates non-competitive inhibition of PPE using this compound as a substrate. [] Such findings highlight the diverse mechanisms of PPE inhibition and guide the development of specific and potent inhibitors.

Q4: How does the structure of this compound relate to its function as a PPE substrate?

A4: The structure of this compound mimics the cleavage site of natural PPE substrates, containing a proline residue (Pro) followed by another amino acid. The carbobenzoxy (Z) group provides protection to the N-terminus, while the p-nitroanilide (pNA) acts as a chromophore upon cleavage. This structural similarity allows this compound to effectively bind to the active site of PPE and undergo hydrolysis, making it a suitable substrate for studying this enzyme.

Q5: How is this compound used to study the distribution and properties of PPE in tissues?

A5: Researchers utilize this compound to determine PPE activity in various animal tissues, revealing its widespread distribution. [, ] By measuring the rate of p-nitroaniline release from this compound, they can quantify PPE activity and compare its levels across different organs. Furthermore, this compound helps determine the molecular weight of PPE from different sources using techniques like gel filtration chromatography. [, ] This information is crucial for understanding the enzyme's structure-function relationship and potential physiological roles in different tissues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.